3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate

Description

Chemical Identity and Structural Nomenclature

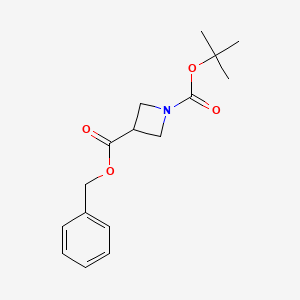

3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate is formally identified by the Chemical Abstracts Service number 1803599-76-9 and possesses the molecular formula C₁₆H₂₁NO₄. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-benzyl 1-tert-butyl azetidine-1,3-dicarboxylate, reflecting its structural composition of an azetidine ring bearing two distinct carboxylate ester substituents. The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(C1CN(C(OC(C)(C)C)=O)C1)OCC2=CC=CC=C2, which delineates the precise connectivity of atoms within the molecule.

The molecular structure features a four-membered azetidine ring with a carboxylate functionality at the 3-position esterified with a benzyl group, while the nitrogen atom at position 1 bears a tert-butyl carbamate protecting group. This dual ester configuration provides the compound with distinctive reactivity patterns and synthetic utility. The systematic nomenclature follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the azetidine ring serving as the parent structure and the carboxylate substituents designated by their respective positions and ester groups.

The compound exists as a single constitutional isomer, distinguishable from its positional isomer 1-benzyl 3-tert-butyl azetidine-1,3-dicarboxylate through the specific placement of the benzyl and tert-butyl ester groups. This structural specificity is crucial for understanding the compound's reactivity and potential applications in synthetic chemistry. The precise molecular architecture enables selective transformations that leverage the differential reactivity of the two ester functionalities.

Position in Azetidine Chemistry

Azetidines represent one of the most important four-membered heterocycles utilized in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain while maintaining significantly greater stability compared to related aziridines. The strain energy of approximately 25.4 kilocalories per mole positions azetidines between the less stable aziridines (27.7 kilocalories per mole) and more stable five-membered pyrrolidines, creating a unique reactivity profile that can be triggered under appropriate reaction conditions. This intermediate stability enables both facile handling and selective reactivity, making azetidine derivatives particularly valuable in synthetic applications.

The compound's dual ester functionality places it within the broader category of protected azetidine amino acids and their derivatives, which serve as important building blocks for peptide synthesis and pharmaceutical development. The tert-butyl carbamate group functions as a standard protecting group in organic synthesis, providing stability under basic conditions while remaining removable under acidic conditions. Meanwhile, the benzyl ester offers complementary protection that can be selectively removed through hydrogenolysis or other mild reduction conditions.

Contemporary research in azetidine chemistry has highlighted the importance of substituted azetidines in drug discovery, polymerization reactions, and as chiral templates for asymmetric synthesis. The specific substitution pattern of 3-benzyl 1-tert-butyl azetidine-1,3-dicarboxylate positions it as a versatile intermediate capable of participating in diverse synthetic transformations while maintaining the structural integrity of the azetidine core.

Physicochemical Profile and Molecular Characteristics

The physicochemical properties of 3-benzyl 1-tert-butyl azetidine-1,3-dicarboxylate reflect its molecular structure and functional group composition, providing important parameters for handling, storage, and synthetic applications. The compound exhibits a molecular weight of 291.34 daltons, which positions it within an optimal range for synthetic manipulation while maintaining sufficient molecular complexity for diverse applications.

Table 1: Fundamental Molecular Properties of 3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1803599-76-9 | |

| Molecular Formula | C₁₆H₂₁NO₄ | |

| Molecular Weight | 291.34 g/mol | |

| MDL Number | MFCD26936044 | |

| Physical Form | Liquid | |

| Purity Specification | 95% |

The compound's molecular characteristics are dominated by the presence of the azetidine ring system, which imparts significant conformational constraints and influences both chemical reactivity and physical properties. The four-membered ring adopts a puckered conformation to minimize angle strain, though considerable torsional strain remains due to the geometric constraints of the heterocycle. This structural tension contributes to the compound's reactivity profile and its utility as a synthetic intermediate.

The presence of both aromatic and aliphatic ester functionalities creates a balanced lipophilic-hydrophilic character that influences solubility and partitioning behavior. The benzyl ester contributes aromatic character and π-π stacking interactions, while the tert-butyl group provides steric bulk that can influence conformational preferences and reaction selectivity. The nitrogen atom within the azetidine ring can participate in hydrogen bonding as an acceptor, particularly when the tert-butyl carbamate protecting group is removed.

Storage requirements for the compound typically specify inert atmosphere conditions at low temperatures (2-8°C) to prevent degradation and maintain chemical stability. The compound's sensitivity to moisture and atmospheric conditions reflects the reactivity inherent in strained ring systems and the susceptibility of ester functionalities to hydrolysis under inappropriate storage conditions.

Historical Context and Development

The development of azetidine chemistry has evolved significantly from early observations of four-membered nitrogen heterocycles to the sophisticated synthetic methodologies available today. Historical perspectives on azetidine derivatives reveal a progression from simple ring systems to complex polyfunctional molecules capable of serving as versatile synthetic intermediates. The recognition of ring strain as a driving force for reactivity has fundamentally shaped approaches to azetidine synthesis and functionalization.

Early investigations into azetidine chemistry focused primarily on understanding the fundamental properties of the four-membered heterocycle and establishing basic synthetic routes to these strained ring systems. The development of protecting group strategies for azetidine derivatives, including the widespread adoption of tert-butyl carbamate protection, represented a significant advancement that enabled more sophisticated synthetic manipulations. The introduction of dual protection strategies, exemplified by compounds such as 3-benzyl 1-tert-butyl azetidine-1,3-dicarboxylate, reflects the evolution toward increasingly selective and versatile synthetic intermediates.

Contemporary research has emphasized the strain-driven character of azetidines and the development of methodologies that leverage this inherent reactivity for selective transformations. The recognition that azetidines occupy a unique position between highly reactive aziridines and more stable pyrrolidines has led to the development of specialized synthetic approaches that exploit this intermediate reactivity profile. Recent advances in strain-release chemistry have highlighted the potential for azetidine derivatives to serve as molecular springs that can be triggered under specific reaction conditions.

The pharmaceutical industry's growing interest in azetidine-containing compounds has driven significant research into protected azetidine derivatives that can serve as building blocks for drug discovery. The development of compounds such as 3-benzyl 1-tert-butyl azetidine-1,3-dicarboxylate reflects this trend toward sophisticated synthetic intermediates that enable rapid access to diverse molecular architectures. The historical trajectory of azetidine chemistry continues to emphasize the development of new synthetic methodologies and the exploration of novel applications in medicinal chemistry and materials science.

Significance in Heterocyclic Chemistry Research

The significance of 3-benzyl 1-tert-butyl azetidine-1,3-dicarboxylate in heterocyclic chemistry research extends beyond its role as a simple synthetic intermediate to encompass broader themes in strain-driven reactivity and selective synthetic methodology. The compound exemplifies the principles of modern heterocyclic chemistry that emphasize the strategic use of ring strain and functional group manipulation to achieve selective transformations. Research applications of this compound span multiple areas of contemporary organic chemistry, including drug discovery, materials science, and synthetic methodology development.

The dual ester functionality of the compound provides multiple avenues for synthetic elaboration while maintaining the structural integrity of the azetidine core. This versatility has made it valuable in the development of new synthetic methodologies that require substrates capable of undergoing selective transformations at multiple sites. The compound serves as a model system for understanding the reactivity patterns of protected azetidine derivatives and the influence of substituent effects on ring-opening and strain-release reactions.

Research into azetidine-containing pharmaceuticals has highlighted the importance of compounds such as 3-benzyl 1-tert-butyl azetidine-1,3-dicarboxylate as synthetic precursors to biologically active molecules. The compound's protected amino acid character makes it particularly suitable for incorporation into peptide-like structures and other bioactive compounds. The strategic placement of protecting groups enables selective deprotection and further functionalization under mild conditions that preserve sensitive molecular architectures.

Table 2: Research Applications and Synthetic Utility

Contemporary research continues to explore the unique reactivity patterns exhibited by azetidine derivatives and their potential applications in emerging areas of chemistry. The compound's role in the development of new synthetic methodologies reflects the ongoing importance of strained ring systems in providing access to molecular transformations that would be difficult or impossible with conventional substrates. Future research directions are likely to emphasize the development of increasingly selective reaction conditions and the exploration of novel applications in biological systems and advanced materials.

Properties

IUPAC Name |

3-O-benzyl 1-O-tert-butyl azetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-13(10-17)14(18)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYILNRYTUQNEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Halogenated Precursors with Amines

A key approach involves the nucleophilic substitution reaction between halogenated alkyl precursors and benzylamine to form 1-benzyl-3,3-dimethoxy-azetidine intermediates, which are subsequently converted to the target compound.

| Step | Reagents/Conditions | Description | Yield |

|---|---|---|---|

| 1 | 1,3-Dichloro-2,2-dimethylpropane, potassium iodide, sodium carbonate, DMF, benzylamine | Stirring at 50–100 °C for 6–12 hours to form 1-benzyl-3,3-dimethoxy-azetidine | 58% |

| 2 | Di-tert-butyl dicarbonate, triethylamine, methylene chloride, 10–40 °C | Boc protection of azetidine nitrogen to form 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine | 91% |

This method is characterized by:

- Use of DMF as solvent.

- Potassium iodide as catalyst.

- Controlled temperature and time to optimize yield.

- Subsequent aqueous workup and organic extraction to isolate intermediates.

The intermediate 1-benzyl-3,3-dimethoxy-azetidine is a crucial precursor, which after Boc protection and further functional group transformations leads to the desired 3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate.

Oxidation and Deprotection Steps

Oxidation of hydroxyl groups on azetidine rings to ketones or carboxylic acids is a common step in related azetidine syntheses, often using reagents such as DMSO with oxalyl chloride (Swern oxidation) or sodium periodate with catalytic ruthenium chloride.

- For example, oxidation of phenyl rings to carboxylic acids is achieved with sodium periodate and ruthenium chloride, yielding azetidine carboxylic acids in good yields (~75%).

- Deprotection of benzyl groups and reprotection with Boc groups is performed to stabilize the nitrogen during further transformations.

Alternative Cyclization via Ammonium Salts and Organic/Inorganic Bases

Another industrially applicable method involves cyclization of halogenated precursors with ammonium salts in the presence of organic or inorganic bases and catalysts such as sodium or potassium halides.

| Component | Examples |

|---|---|

| Organic acid | Tartaric acid, oxalic acid, malic acid, citric acid, benzoic acid, salicylic acid, caffeic acid |

| Inorganic acid | Hydrochloric acid, sulfuric acid, phosphoric acid |

| Organic base | Triethylamine, trimethylamine, diisopropylethylamine, pyridine, imidazole |

| Inorganic base | Potassium carbonate, sodium carbonate, cesium carbonate, potassium hydroxide, sodium hydroxide, lithium hydroxide, potassium tert-butoxide, sodium tert-butoxide |

| Catalyst | Sodium bromide, potassium bromide, sodium iodide, potassium iodide |

This method offers:

- Simpler operation.

- Higher yields.

- Better environmental profile compared to traditional methods using dioxane and DMSO.

- Strong applicability for industrial scale-up.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 1,3-Dichloro-2,2-dimethylpropane + benzylamine | DMF, KI, Na2CO3, 50-100 °C, 6-12 h | 1-Benzyl-3,3-dimethoxy-azetidine | 58% | Cyclization via nucleophilic substitution |

| 2 | 1-Benzyl-3,3-dimethoxy-azetidine | Di-tert-butyl dicarbonate, Et3N, CH2Cl2, 10-40 °C, 3-4 h | 1-tert-Butoxycarbonyl-3,3-dimethoxy-azetidine | 91% | Boc protection of nitrogen |

| 3 | Hydroxylated azetidine intermediates | Oxidation (e.g., NaIO4/RuCl3) | Azetidine carboxylic acids | ~75% | Oxidation of phenyl ring to acid |

| 4 | Halogenated precursors + ammonium salts | Organic/inorganic base, catalyst (NaBr, KI), organic/inorganic acid | Cyclized azetidine derivatives | High | Industrially scalable method |

Research Findings and Analysis

- Traditional methods using dioxane and DMSO solvents for oxidation steps tend to generate impurities and have environmental drawbacks.

- The cyclization approach using ammonium salts and bases with halide catalysts provides a more environmentally friendly and higher-yielding route suitable for industrial production.

- Protecting group strategies involving Boc and benzyl groups are critical for controlling reactivity and stability of intermediates during synthesis.

- Oxidation methods using sodium periodate and ruthenium catalysts offer efficient conversion of aromatic rings to carboxylic acids without epimerization.

- The use of potassium iodide and sodium carbonate in DMF facilitates nucleophilic substitution to form the azetidine ring efficiently.

- The overall synthetic routes are modular, allowing introduction of various substituents at nitrogen and carbon positions to tailor the azetidine derivatives for pharmaceutical applications.

Chemical Reactions Analysis

3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: This compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting various diseases.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final synthesized compounds .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₆H₂₁NO₄

- Molecular Weight : 291.34 g/mol

- Purity : ≥97% (commercial suppliers)

- Stereochemical Relevance : The benzyl and tert-butyl groups enhance steric bulk, influencing diastereoselectivity in nucleophilic additions .

Azetidine-1,3-dicarboxylates are structurally diverse, with variations in substituents impacting reactivity, stereoselectivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Azetidine-1,3-dicarboxylates

Key Findings:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., CF₃ in 3c ): Increase electrophilicity at the azetidine carbonyl, enhancing reactivity in nucleophilic additions.

- Bulkier Groups (e.g., benzyl in 3-Benzyl 1-tert-butyl): Improve stereocontrol during spirocyclization, as seen in 2,6-diazaspiro[3.3]heptane synthesis .

- Fluorinated Derivatives : Fluoromethyl groups (CAS 2115907-97-4) enhance metabolic stability and binding affinity in drug candidates .

Synthetic Utility: The tert-butyl carbamate (Boc) in 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (CAS 610791-05-4) acts as a transient protecting group, enabling sequential functionalization at position 3 . Allyl-substituted analogs (S31-1) are pivotal for late-stage modifications, such as ozonolysis to generate aldehyde intermediates .

Comparative Reactivity :

- Azetidines exhibit higher ring strain than piperidines, leading to faster reaction rates in ring-opening or cross-coupling reactions .

- Fluorinated derivatives (e.g., 3-(fluoromethyl)) show unique ¹⁹F NMR signatures for reaction monitoring .

Commercial Availability :

- 3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate is available from suppliers like Aladdin Scientific and Enamine Ltd., with prices varying by scale (1g: ~$50–$100) .

Biological Activity

3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate (CAS No. 1803599-76-9) is a compound characterized by its unique azetidine ring structure, which includes two carboxylate groups and a tert-butyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. The following sections detail its biological activity, synthesis, and implications based on recent research findings.

- Molecular Formula : C16H21NO4

- Molecular Weight : Approximately 291.35 g/mol

- Structure : The compound features a benzyl group at the 3-position and a tert-butyl group at the 1-position of the azetidine ring, contributing to its reactivity and biological potential.

3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate is believed to interact with various biological targets, potentially modulating pathways involved in cellular signaling and enzyme activity. Its structure allows for interactions with hydrophobic regions of proteins, which may enhance its efficacy as a pharmacological agent.

Therapeutic Potential

Recent studies have highlighted the compound's potential in enhancing the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), particularly in cells with CFTR mutations. For instance, it has been reported that compounds similar to 3-benzyl 1-tert-butyl azetidine-1,3-dicarboxylate can increase CFTR activity in human bronchial epithelial cells, suggesting a role in treating cystic fibrosis .

Synthesis

The synthesis of 3-benzyl 1-tert-butyl azetidine-1,3-dicarboxylate typically involves several multi-step organic reactions. A common synthetic route includes:

- Formation of Azetidine Ring : Starting from appropriate precursors, the azetidine ring is constructed through cyclization reactions.

- Introduction of Functional Groups : Carboxylate groups are introduced at the 1 and 3 positions via esterification reactions.

- Final Modifications : The tert-butyl and benzyl groups are added through alkylation reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

Study on CFTR Modulation

In a study published by Sloane et al., it was demonstrated that compounds like 3-benzyl 1-tert-butyl azetidine-1,3-dicarboxylate could significantly enhance CFTR function in vitro. The study utilized human bronchial epithelial cells expressing mutant CFTR and measured ion transport as an indicator of CFTR activity enhancement .

Comparative Analysis with Similar Compounds

A comparative study was conducted to evaluate the biological activities of various azetidine derivatives including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate | Contains a methyl group instead of a benzyl group | Exhibits different biological activities |

| N-Boc-Azetidine | Contains a tert-butoxycarbonyl protecting group | Commonly used in organic synthesis |

| 3-Benzyloxycarbonylazetidine | Similar structure but with an oxycarbonyl | Used in peptide synthesis |

This table emphasizes the diversity within azetidine derivatives while showcasing the unique characteristics that make 3-benzyl 1-tert-butyl azetidine-1,3-dicarboxylate noteworthy in research contexts .

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of 3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate to improve yield and purity?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of experiments while accounting for interactions between variables . Coupling this with computational reaction path searches (e.g., quantum chemical calculations) helps predict intermediates and transition states, narrowing experimental focus . Post-synthesis, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product, and validate purity via HPLC or NMR.

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions on the azetidine ring and ester groups. Compare chemical shifts with analogous dicarboxylates (e.g., tert-butyl-protected derivatives) .

- LC-MS : Verify molecular weight and detect impurities via high-resolution mass spectrometry.

- FT-IR : Identify carbonyl stretches (C=O) from ester groups (~1740 cm) and azetidine ring vibrations .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation of vapors, as ester compounds may degrade under humid conditions .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the tert-butyl ester. Monitor for discoloration or precipitate formation, which may indicate decomposition .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced reactivity or stability?

- Methodological Answer : Apply density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) of the parent compound. For example, assess the steric effects of the benzyl group on nucleophilic substitution reactions at the azetidine nitrogen. Software like Gaussian or ORCA can simulate transition states for ring-opening reactions, predicting regioselectivity . Validate predictions experimentally via kinetic studies under varying electrophile concentrations.

Q. What strategies mitigate instability issues in aqueous or protic environments?

- Methodological Answer :

- Protecting Group Alternatives : Replace the tert-butyl ester with more hydrolytically stable groups (e.g., p-nitrobenzyl) for applications in aqueous media.

- Formulation Studies : Encapsulate the compound in liposomal nanoparticles to shield reactive sites. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 weeks) .

Q. How should researchers resolve contradictions in reaction outcomes under similar conditions?

- Methodological Answer : Conduct a retrospective analysis using reaction databases or literature analogs. For example, if yields vary between labs, check for trace metal contamination (e.g., iron in solvents) using inductively coupled plasma mass spectrometry (ICP-MS). Replicate experiments under strictly controlled inert atmospheres to rule out oxygen/moisture interference .

Q. What mechanistic insights explain the compound’s reactivity in ring-opening polymerization or cross-coupling reactions?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between concerted or stepwise mechanisms. For cross-coupling, track the azetidine nitrogen’s coordination with palladium catalysts via -NMR. Compare with analogous azetidine dicarboxylates lacking the benzyl group to isolate steric/electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.